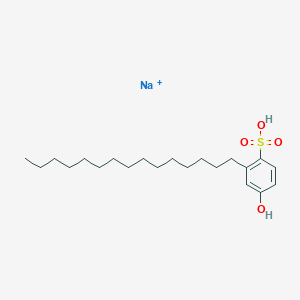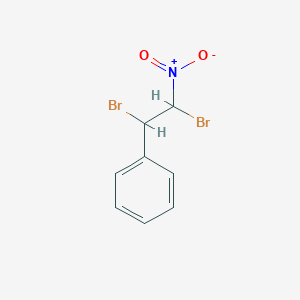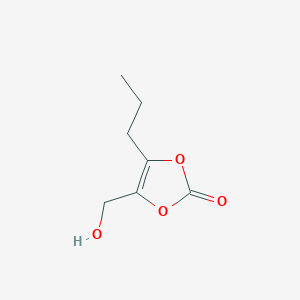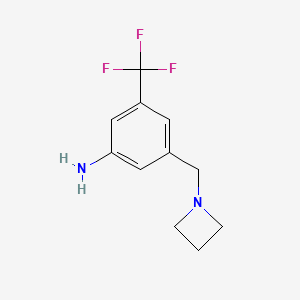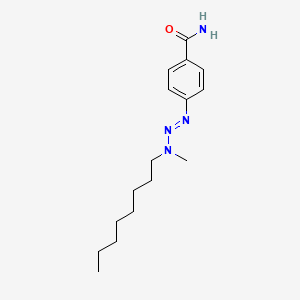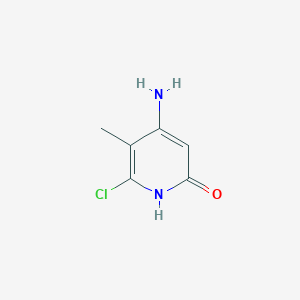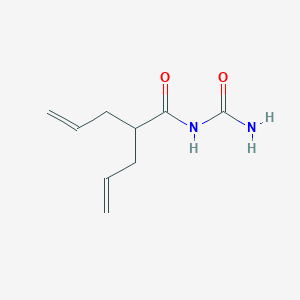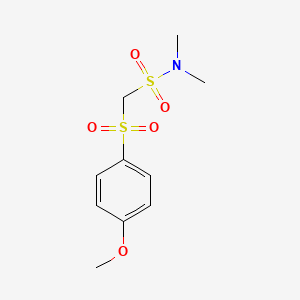![molecular formula C24H32N2O B14004975 2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane CAS No. 17322-87-1](/img/structure/B14004975.png)
2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane is a complex organic compound with the molecular formula C24H32N2O It is characterized by its unique bicyclic structure, which includes two benzyl groups and a diazabicyclo nonane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane typically involves the reaction of specific diketones with primary amines under controlled conditions. For instance, the reaction of 3,3,7,7-tetramethyl-1,2;5,6-dibenzocyclooctane-4,8-dione with ammonia or methylamine in a neutral medium yields the desired compound . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Applications De Recherche Scientifique
4,8-Dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,8,8-Tetramethyl-2,3;6,7-dibenzo-9-azabicyclo[3.3.1]nonane: This compound shares a similar bicyclic framework but differs in the substitution pattern.
3,3,7,7-Tetramethyl-1,2;5,6-dibenzocyclooctane-4,8-dione: A precursor in the synthesis of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane.
Uniqueness
The uniqueness of 4,8-dibenzyl-2,2,6,6-tetramethyl-9-oxa-4,8-diazabicyclo[3.3.1]nonane lies in its specific substitution pattern and the presence of both benzyl and diazabicyclo nonane moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
17322-87-1 |
|---|---|
Formule moléculaire |
C24H32N2O |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2,6-dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C24H32N2O/c1-23(2)17-25(15-19-11-7-5-8-12-19)22-24(3,4)18-26(21(23)27-22)16-20-13-9-6-10-14-20/h5-14,21-22H,15-18H2,1-4H3 |
Clé InChI |
GQSOREWAUAURHY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C2C(CN(C1O2)CC3=CC=CC=C3)(C)C)CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


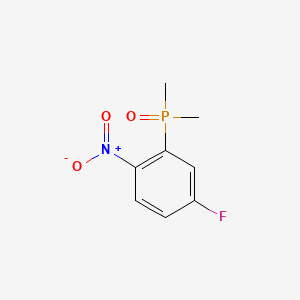
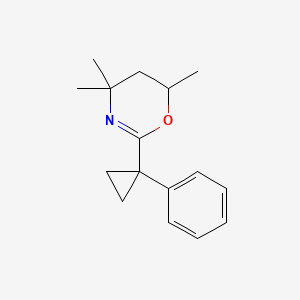
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
